5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid
Brand Name: Vulcanchem
CAS No.: 111453-32-8
VCID: VC21147085
InChI: InChI=1S/C11H11I3N2O5/c12-6-4(10(19)16-1-3(18)2-17)7(13)9(15)8(14)5(6)11(20)21/h3,17-18H,1-2,15H2,(H,16,19)(H,20,21)
SMILES: C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I
Molecular Formula: C11H11I3N2O5
Molecular Weight: 631.93 g/mol

5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid

CAS No.: 111453-32-8

Cat. No.: VC21147085

Molecular Formula: C11H11I3N2O5

Molecular Weight: 631.93 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid - 111453-32-8

Specification

CAS No. 111453-32-8
Molecular Formula C11H11I3N2O5
Molecular Weight 631.93 g/mol
IUPAC Name 3-amino-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodobenzoic acid
Standard InChI InChI=1S/C11H11I3N2O5/c12-6-4(10(19)16-1-3(18)2-17)7(13)9(15)8(14)5(6)11(20)21/h3,17-18H,1-2,15H2,(H,16,19)(H,20,21)
Standard InChI Key URFBLIYCWAORDM-UHFFFAOYSA-N
SMILES C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I
Canonical SMILES C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I

Introduction

5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid is a complex organic compound featuring multiple functional groups, including amino, hydroxyl, and triiodoisophthalamic acid moieties. This compound is of significant interest due to its potential applications in medical diagnostics and therapeutics, primarily as a contrast agent in imaging techniques.

Synthesis Methods

The synthesis of 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid typically involves a multi-step process:

  • Iodination of Isophthalic Acid: The initial step involves introducing triiodo groups into isophthalic acid.

  • Introduction of the Amino Group: A nucleophilic substitution reaction is used to add the amino group.

  • Attachment of the 2,3-Dihydroxypropyl Group: This is achieved through an esterification or amidation reaction under controlled conditions.

Industrial production may utilize large-scale reactors with optimized conditions for high yield and purity, followed by purification steps such as recrystallization or chromatography.

Mechanism of Action

The compound's mechanism of action involves interaction with biological molecules through its functional groups. The iodine atoms enhance X-ray absorption, making it effective as a contrast agent. The amino and hydroxyl groups facilitate binding to specific molecular targets, enhancing its potential in diagnostics and therapy.

Comparison with Similar Compounds

CompoundKey FeaturesApplications
5-Amino-2,4,6-triiodoisophthalamic acidLacks dihydroxypropyl groupContrast agent
N-(2,3-Dihydroxypropyl)-2,4,6-triiodoisophthalamic acidNo amino groupDiagnostic potential
5-Nitro-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamic acidNitro group instead of aminoTherapeutic potential

5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid is unique due to its combination of amino and dihydroxypropyl groups, enhancing solubility and reactivity compared to similar compounds.

Future Directions

Future research should focus on optimizing synthesis methods, exploring its therapeutic potential, and evaluating its safety and efficacy in clinical settings. Additionally, studies on its interactions with biological systems could reveal new applications.

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